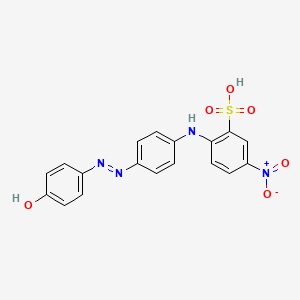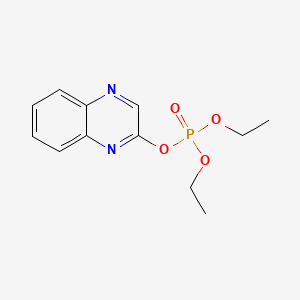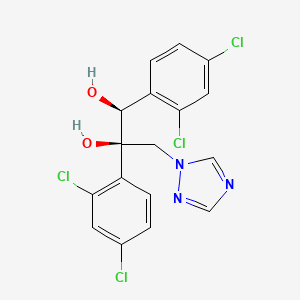
4-((((Aminothio)(imino)methyl)imino)methyl)-2-methyl-1-(methylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((((Aminothio)(imino)methyl)imino)methyl)-2-methyl-1-(methylthio)benzene is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, thio, and methylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((Aminothio)(imino)methyl)imino)methyl)-2-methyl-1-(methylthio)benzene typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with thiosemicarbazide under acidic conditions, followed by methylation and further functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-((((Aminothio)(imino)methyl)imino)methyl)-2-methyl-1-(methylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-((((Aminothio)(imino)methyl)imino)methyl)-2-methyl-1-(methylthio)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-((((Aminothio)(imino)methyl)imino)methyl)-2-methyl-1-(methylthio)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
Benzoxazole: Used in medicinal chemistry for its broad biological activities.
Imidazole: A versatile scaffold in drug development.
Uniqueness
4-((((Aminothio)(imino)methyl)imino)methyl)-2-methyl-1-(methylthio)benzene stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
5408-41-3 |
|---|---|
Molekularformel |
C10H13N3S2 |
Molekulargewicht |
239.4 g/mol |
IUPAC-Name |
amino (NE)-N-[(3-methyl-4-methylsulfanylphenyl)methylidene]carbamimidothioate |
InChI |
InChI=1S/C10H13N3S2/c1-7-5-8(3-4-9(7)14-2)6-13-10(11)15-12/h3-6,11H,12H2,1-2H3/b11-10?,13-6+ |
InChI-Schlüssel |
IETGXDBZDSAJMN-DNVKYALCSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)/C=N/C(=N)SN)SC |
Kanonische SMILES |
CC1=C(C=CC(=C1)C=NC(=N)SN)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















